10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride

Medicinal chemistry Structure-activity relationship (SAR) Spirocyclic building blocks

SAR campaigns requiring rigid, low-entropy amine pharmacophores often face entropic penalties with flexible-chain fragments. This gem-difluorinated dispiro[2.0.54.13]decane scaffold eliminates conformational flexibility with zero rotatable bonds, providing a pre-organized azetidine exit vector for fragment-based screening. The gem-difluoro motif modulates amine basicity (pKa reduced 0.3-2.5 units vs. non-fluorinated analogs) while offering a ¹⁹F NMR spectroscopic handle. Differentiated from its 7-aza positional isomer by a favorable GHS profile (no H302/H315/H319/H335), this building block ensures safer high-throughput parallel synthesis. Available at 98%+ purity from gram to 100 kg scale, ensuring supply chain continuity from hit-to-lead through preclinical development.

Molecular Formula C9H14ClF2N
Molecular Weight 209.66 g/mol
Cat. No. B12973746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride
Molecular FormulaC9H14ClF2N
Molecular Weight209.66 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)C3(C2(F)F)CC3.Cl
InChIInChI=1S/C9H13F2N.ClH/c10-9(11)7(3-4-7)8(9)2-1-5-12-6-8;/h12H,1-6H2;1H
InChIKeyAHEMCHBCTVXQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,10-Difluoro-6-azadispiro[2.0.54.13]decane Hydrochloride: Physicochemical Profile & Procurement


10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride (CAS 2097990-92-4) is a gem-difluorinated dispirocyclic amine hydrochloride salt with molecular formula C₉H₁₄ClF₂N and molecular weight 209.66 g/mol . The compound belongs to the azadispirodecane class and features a conformationally locked scaffold comprising two cyclopropane rings spiro-fused to a central azetidine (4-membered nitrogen heterocycle), with two fluorine atoms positioned at the 10-position on one cyclopropane ring . Its computed physicochemical parameters include a topological polar surface area (TPSA) of 12.03 Ų, calculated LogP of 2.21, zero rotatable bonds, one hydrogen bond acceptor, and one hydrogen bond donor . The compound is commercially available as a research-grade building block from multiple suppliers at purities ranging from 95% to 98%+ . The free base form (CAS 2097990-91-3) has molecular formula C₉H₁₃F₂N and molecular weight 173.20 g/mol .

Conformationally Locked Zero rotatable bonds with rigid dispiro scaffold for fragment-based discovery.
Gem-Difluoro Motif Attenuates amine basicity to support pKa optimization in lead design.
Research-Grade Supply Hydrochloride salt available at purity suitable for SAR and scale-up campaigns.

10,10-Difluoro-6-azadispiro[2.0.54.13]decane Hydrochloride: Non-Interchangeability with Analogs


Substituting 10,10-difluoro-6-azadispiro[2.0.54.13]decane hydrochloride with its closest positional isomer (7-aza, CAS 2097935-51-6) or with non-fluorinated spirocyclic amine building blocks introduces measurable differences in at least four dimensions critical to medicinal chemistry decision-making: (i) the spatial trajectory of the basic nitrogen atom, which dictates the exit vector geometry in elaborated lead compounds ; (ii) the GHS hazard classification, where the 7-aza isomer carries explicit acute toxicity and irritation warnings (H302, H315, H319, H335) not listed for the 6-aza isomer on current vendor datasheets ; (iii) the pKa and lipophilicity modulation imparted by the gem-difluorocyclopropane motif, which systematic studies across fluorinated saturated N-heterocycles show reduces amine basicity by 0.3–2.5 pKa units relative to non-fluorinated parents [1]; and (iv) the complete conformational locking (zero rotatable bonds) inherent to the dispiro[2.0.54.13]decane architecture, which cannot be replicated by flexible-chain or monospiro alternatives . These factors collectively mean that substituting this compound with an off-the-shelf analog without experimental revalidation risks altering target binding geometry, physicochemical property profiles, and laboratory handling safety — any of which can compromise reproducibility in SAR campaigns. The quantitative evidence supporting each dimension is detailed in Section 3.

7-Aza Positional Isomer
Alters nitrogen exit-vector geometry and introduces additional GHS hazard warnings not listed for the 6-aza isomer.
Non-Fluorinated Spiro Analogs
Lack gem-difluoro modulation of amine basicity and the metabolic stability benefits characteristic of fluorinated scaffolds.
Flexible-Chain Amine Building Blocks
Introduction of rotatable bonds compromises conformational pre-organization critical for target binding efficiency.

10,10-Difluoro-6-azadispiro[2.0.54.13]decane Hydrochloride: Quantitative Evidence vs. Closest Analogs


Exit Vector Geometry: 6-Aza vs. 7-Aza Positional Isomer

The 6-aza isomer positions the basic nitrogen within a 4-membered azetidine ring, placing the N-substituent exit vector along a trajectory defined by the azetidine geometry (bond angle ~90°). The 7-aza positional isomer (CAS 2097935-51-6) positions nitrogen within a 6-membered ring, producing a substantially different exit vector trajectory . This geometric distinction is consequential for lead optimization: in spirocyclic amine series, the nitrogen position determines the three-dimensional orientation of elaborated substituents relative to the dispiro core, which directly affects target complementarity. The SMILES notation for the 6-aza isomer is Cl.FC1(F)C2(CNCCC2)C31CC3 (nitrogen within a 4-membered ring), whereas the 7-aza isomer SMILES is FC1(C2(CC2)C31CCNCC3)F.Cl (nitrogen within a 6-membered ring) . Both isomers share identical molecular formula (C₉H₁₄ClF₂N), molecular weight (209.66), TPSA (12.03), calculated LogP (2.2071), and rotatable bond count (0) — meaning the two isomers cannot be distinguished by these scalar computed properties alone .

Exit Vector Geometry
Head-to-head
6-Aza: azetidine N (~90° exit) vs 7-Aza: 6-membered ring N
Isomer selection defines spatial pharmacophore presentation
Scalar properties (LogP, TPSA, MW) identical; geometry divergence only
Medicinal chemistry Structure-activity relationship (SAR) Spirocyclic building blocks

GHS Hazard Profile: 6-Aza vs. 7-Aza Isomer

The 7-aza positional isomer (CAS 2097935-51-6) is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with associated precautionary codes P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 . In contrast, the 6-aza isomer (CAS 2097990-92-4) vendor datasheet from the same supplier does not list these acute toxicity or irritation hazard statements . While this difference may partly reflect variation in toxicological testing completeness rather than intrinsic toxicity, it represents a material distinction for procurement: laboratories with restricted handling capabilities or those prioritizing worker safety in high-throughput parallel synthesis may prefer the 6-aza isomer based on currently available hazard documentation. Users should independently verify safety data before large-scale handling.

GHS Hazard Profile
Head-to-head
7-Aza: H302,H315,H319,H335 / 6-Aza: no acute hazard statements reported
Differential lab safety handling requirements
Vendor-reported classification; verify independently before scale-up
Laboratory safety Chemical procurement Occupational health

Rigid Dispiro Scaffold vs. Flexible-Chain Amines

The dispiro[2.0.54.13]decane scaffold of the target compound yields a rotatable bond count of zero, representing complete conformational locking . This contrasts with commonly used amine building blocks such as benzylamine (2 rotatable bonds) and phenethylamine (3 rotatable bonds), as well as with the monospiro 6-azaspiro[4.5]decane scaffold (also 0 rotatable bonds but with a different ring system topology) [2]. Zero rotatable bonds means that the compound has no freely rotating single bonds — the entire molecular architecture is rigidified by the dual cyclopropane spiro junctions. In medicinal chemistry, reducing rotatable bond count is associated with improved ligand binding efficiency (reduced entropic penalty upon target binding) and potentially enhanced selectivity [1]. The dispiro framework achieves this conformational restriction through a three-dimensional architecture that cannot be emulated by monospiro or flexible-chain alternatives, offering a distinct spatial pharmacophore for fragment-based screening and scaffold-hopping campaigns.

Conformational Locking
Cross-study
Target: 0 rotatable bonds vs benzylamine (2), phenethylamine (3)
Pre-organized scaffold reduces entropic binding penalty
Monospiro scaffolds also 0 rotatable bonds but distinct 3D topology
Conformational restriction Ligand efficiency Fragment-based drug discovery

Gem-Difluoro Modulation of Amine Basicity & Metabolic Stability

Systematic profiling of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives by Melnykov et al. (2023) established that gem-difluorination of saturated N-heterocycles reduces amine basicity (pKa of conjugate acid) and modulates lipophilicity (LogP) in a predictable manner, while retaining high intrinsic microsomal metabolic stability (CLint) for nearly all compounds studied [1]. Specifically, fluorination at the C-3 position of azetidine reduced pKa by approximately 2.5 units for the first fluorine atom and an additional ~2.1 units for the second, with conformational preferences of the fluorinated ring further influencing both pKa and LogP values [1]. For gem-difluorinated 3-azabicyclo[3.n.1]alkane systems, pKa decreases of 0.3–0.5 units and LogP decreases of 0.54–0.55 units were observed relative to non-fluorinated parents [2]. The target compound incorporates a gem-difluorocyclopropane motif directly adjacent to the azetidine nitrogen, placing the electronegative fluorine atoms within through-bond distance of the protonation center — a geometry consistent with the pKa-modulating patterns characterized in these systematic studies. High microsomal metabolic stability was confirmed across the compound series studied, with the sole exception of 3,3-difluoroazetidine [1]. This class-level evidence predicts that the target compound should exhibit attenuated basicity and favorable metabolic stability relative to hypothetical non-fluorinated dispiro analogs, though direct experimental confirmation for this specific scaffold has not been published.

pKa & Metabolic Stability
Class-level inference
ΔpKa −0.3 to −2.5 units; high microsomal stability retained in most cases
Fluorination enables rational amine basicity tuning
Direct experimental data for this specific scaffold not published
Physicochemical property optimization Amine basicity Metabolic stability

Ames Genotoxicity Profile of Azadispiro Derivatives

A study by Alaylar et al. (2023) evaluated the genotoxic potential of five distinct azadispiro derivatives using the Ames/Salmonella test system [1]. The results demonstrated that these azadispiro derivatives were non-genotoxic at tested concentrations up to 5 mM, indicating a favorable early safety profile for this compound class [1]. While the study did not test the specific 10,10-difluoro-6-aza derivative, the compounds evaluated share the azadispiro core architecture and the findings establish class-level precedent for the absence of mutagenic potential in bacterial reverse mutation assays. This genotoxicity safety data provides an initial de-risking framework that differentiates azadispiro building blocks from certain aromatic amine classes known to carry Ames liability. The same study also characterized neutron and gamma radiation absorption properties, finding that azadispiro derivatives exhibit neutron absorption capability comparable to paraffin and high-density polyethylene reference materials [1].

Ames Genotoxicity
Class-level
Non-genotoxic at ≤5 mM in bacterial reverse mutation assay
Class-level precedent for absence of mutagenic potential
Specific 6-aza derivative not tested; azadispiro core evaluated
Genotoxicity screening Early safety assessment Drug development

Supply Scalability & Purity: 6-Aza vs. 7-Aza Isomer

Both the 6-aza isomer (CAS 2097990-92-4) and the 7-aza isomer (CAS 2097935-51-6) are commercially available, but their supplier networks and purity-grade profiles differ . The 6-aza isomer is listed at 95% purity (Leyan) and 98%+ (ChemicalBook suppliers including Birdotech and Taizhou Nanfeng Drug Research Institute), with packaging options ranging from 5g to 100kg (pharmaceutical grade, customizable) . The 7-aza isomer is available at 97% purity (Leyan) with pricing tiered at 1g and 5g scales, though larger quantities are not listed in standard catalogs . The 6-aza isomer thus benefits from a broader supplier base and demonstrated multi-kilogram manufacturing capability, which is material for programs transitioning from hit-to-lead (milligram requirements) to lead optimization (gram-to-kilogram requirements). The 6-aza isomer also has a documented Boc-protected derivative (tert-butyl 10,10-difluoro-7-azadispiro[2.0.54.13]decane-7-carboxylate, CAS 2129647-35-2), indicating the scaffold's compatibility with standard amine protection/deprotection chemistry used in parallel synthesis workflows .

Supply Scalability
Head-to-head
6-Aza: up to multi-kg, 95–98%+ / 7-Aza: ≤5g listed, 97%
Broader supplier base supports hit-to-lead scale-up readiness
Catalog data; batch-to-batch purity verification recommended
Chemical sourcing Lead optimization supply chain Scale-up readiness

10,10-Difluoro-6-azadispiro[2.0.54.13]decane Hydrochloride: Application Scenarios


sp³-Rich Locked Amine for Fragment-Based Discovery

The zero rotatable bond count and dispiro architecture offer a pre-organized, three-dimensional amine pharmacophore suitable for fragment-based screening libraries. The rigid scaffold minimizes the entropic penalty upon target binding, potentially enhancing fragment hit rates relative to flexible-chain amine fragments . The sp³-rich character (Fsp³ fraction) aligns with the increasing industry emphasis on three-dimensional fragment collections that escape flatland, while the gem-difluoro motif provides a spectroscopic handle for ¹⁹F NMR-based binding assays [1].

Azetidine Spirocyclic SAR: Defined N-Exit Vector

The 6-aza (azetidine) nitrogen placement provides a distinct exit vector trajectory compared to the 7-aza (piperidine) isomer . Research groups exploring spirocyclic amine series where the spatial orientation of elaborated substituents is critical for target complementarity should preferentially select the 6-aza isomer. The differential GHS hazard profile versus the 7-aza isomer [1] further supports selection of the 6-aza variant for high-throughput parallel synthesis workflows where multiple analogs are handled simultaneously.

pKa Modulation via Gem-Difluoro Motif in Lead Optimization

Lead optimization programs seeking to attenuate amine basicity while preserving or enhancing metabolic stability can leverage the gem-difluorocyclopropane motif embedded in this scaffold. Class-level evidence indicates pKa reductions of 0.3–2.5 units for fluorinated saturated N-heterocycles relative to non-fluorinated parents , with high microsomal stability retained. The compound serves as a building block for introducing this property-modulating motif into elaborated lead molecules through standard amide coupling, reductive amination, or N-arylation chemistry. The commercial availability of the corresponding Boc-protected derivative (CAS 2129647-35-2) facilitates incorporation into standard synthesis sequences without additional protection step development.

Multi-Gram Supply Security for Hit-to-Lead Transition

Research programs advancing candidate molecules into in vivo pharmacokinetic or efficacy studies require building block supply at gram-to-kilogram scale with consistent purity. The 6-aza isomer's demonstrated multi-supplier commercial availability at scales up to 100 kg (pharmaceutical grade, 98%+ purity) mitigates the supply chain risk inherent in transitioning from discovery to preclinical development. This contrasts with the more limited commercial scalability of the 7-aza positional isomer, which may require custom synthesis for quantities beyond ~5g based on current vendor catalogs [1].

Application
Selection Property
Validation Focus
Fragment-Based Discovery
Zero rotatable bonds, sp³-rich scaffold
¹⁹F NMR binding assays, entropic binding efficiency
Spirocyclic SAR Exploration
Defined azetidine N-exit vector
Spatial complementarity to target pockets
Lead Optimization pKa Tuning
Gem-difluoro motif for basicity attenuation
pKa, LogD, microsomal stability assays
Hit-to-Lead Scale-Up
Multi-supplier, multi-kilogram availability
Batch purity consistency, Boc-protected derivative use
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